1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
The compound “1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule that contains several functional groups and rings . It belongs to the class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocycle . This structure is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .Mechanism of Action
Target of Action
The primary targets of this compound are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism.
Mode of Action
This interaction could potentially alter the function of the proteins, thereby influencing the cellular processes they regulate .
Biochemical Pathways
These could include pathways involved in cell division, gene expression, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are not fully known. Given its targets, it is likely that it influences cellular processes regulated by cAMP-dependent protein kinases. This could potentially lead to changes in cell division, gene expression, and metabolism .
Future Directions
Given the interest in pyrazolo[3,4-d]pyrimidines as kinase inhibitors, future research could involve further exploration of this compound’s potential as a therapeutic agent . This could include studies to determine its specific mechanism of action, its efficacy against various diseases, and its safety profile.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-26-16-8-6-15(7-9-16)24-18-17-10-23-25(19(17)22-12-21-18)11-13-2-4-14(20)5-3-13/h2-10,12H,11H2,1H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBURYLZMAJLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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